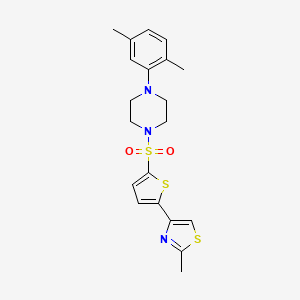

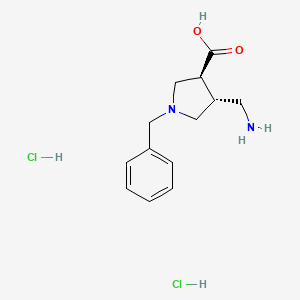

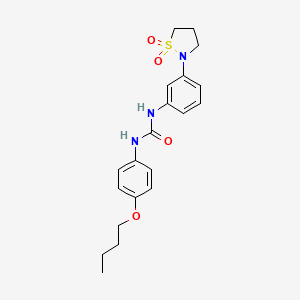

1-(4-fluorophenethyl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, such as 1-(4-fluorophenethyl)-3-(1H-indol-3-yl)urea, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis of fluorinated compounds due to their potential as bioisosters of ureas, which are critical in medicinal chemistry. A study by Compain et al. (2012) demonstrated the stereoselective hydrofluorination of ynamides to synthesize α-fluoroenamides, rigid fluorinated bioisosters of ureas, showing a new pathway to these compounds with wide substrate applicability (Compain et al., 2012). Similarly, Amendola et al. (2013) explored the interaction of fluoride with fluorogenic ureas, providing insights into anion binding tendencies and highlighting the multifaceted behavior of these compounds in response to different anions (Amendola et al., 2013).

Bioimaging and Sensing Applications

A novel fluorescent sensor, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (ocn), was designed for the selective and sensitive detection of Al3+, demonstrating its potential in biological applications including bioimaging in living cells, as discussed by Wang et al. (2017) (Wang et al., 2017).

Anticancer and Antioxidant Agents

The synthesis and evaluation of phenethylamine-based urea derivatives have been explored for their anticancer and antioxidant properties. Özgeriş and Özgeriş (2021) reported on derivatives that showed significant activity against human cervical and non-small cell lung cancer cell lines, with some compounds demonstrating greater potency than cisplatin, a widely used chemotherapy drug, indicating their potential as lead compounds for cancer treatment (Özgeriş & Özgeriş, 2021).

Catalysis and Material Science

Research on NHC-stabilized gold(I) complexes for the catalysis of heterocyclization of 1-(o-ethynylaryl)ureas has shown promising results in synthesizing hydroamination products. Gimeno et al. (2010) highlighted the selective cyclization of these substrates depending on the metal, ligand, and reaction conditions, which could be significant for developing novel synthetic methodologies (Gimeno et al., 2010).

Molecular Recognition and Anion Sensing

The ability of urea derivatives to selectively recognize anions has been explored, demonstrating their potential in designing chemosensors and understanding molecular interactions. Helal and Kim (2010) synthesized novel fluorogenic sensors based on urea derivatives for anion recognition, showing high selectivity towards acetate ions, which could be valuable for environmental monitoring and analytical chemistry applications (Helal & Kim, 2010).

Mécanisme D'action

Target of Action

The compound 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them valuable in the development of new therapeutic derivatives .

Mode of Action

The interaction of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea with its targets can lead to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea are diverse due to the broad-spectrum biological activities of indole derivatives . The compound can influence various pathways, leading to downstream effects that contribute to its therapeutic potential .

Result of Action

The molecular and cellular effects of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These effects could include antiviral, anti-inflammatory, and anticancer activities, among others .

Propriétés

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXJPBMTJXUJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)

![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)

![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)

![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)

![1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2616195.png)